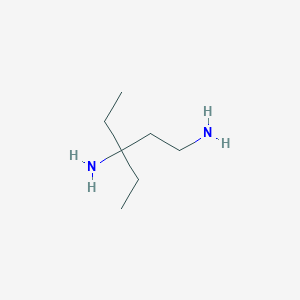

3-Ethylpentane-1,3-diamine

Beschreibung

Structure

3D Structure

Eigenschaften

CAS-Nummer |

143554-14-7 |

|---|---|

Molekularformel |

C7H18N2 |

Molekulargewicht |

130.23 g/mol |

IUPAC-Name |

3-ethylpentane-1,3-diamine |

InChI |

InChI=1S/C7H18N2/c1-3-7(9,4-2)5-6-8/h3-6,8-9H2,1-2H3 |

InChI-Schlüssel |

LVFJDWMKKSWNKJ-UHFFFAOYSA-N |

Kanonische SMILES |

CCC(CC)(CCN)N |

Herkunft des Produkts |

United States |

Reactivity Profiles and Mechanistic Investigations of 3 Ethylpentane 1,3 Diamine

Catalytic Applications of Metal-3-Ethylpentane-1,3-diamine Complexes

Enantioselective Catalysis (if chiral forms are employed)

While this compound is achiral, its derivatives can be made chiral, or it can be used in conjunction with chiral metal centers or co-ligands. The principles of enantioselective catalysis using 1,3-diamine scaffolds are well-established. nih.gov For instance, chiral 1,3-diamine derivatives have been successfully employed as organocatalysts in asymmetric Mannich reactions, affording products with high enantioselectivities. nih.gov

In the context of metal-based catalysis, a chiral version of a substituted 1,3-diamine ligand would create a chiral environment around the metal ion. This is crucial for differentiating between enantiomeric transition states in a catalytic cycle. For example, in asymmetric synthesis, palladium and rhodium catalysts are often used with chiral diamine ligands to achieve high enantiomeric excess in products. nih.gov The steric bulk provided by the ethyl groups in this compound would play a critical role in defining the shape of the catalytic pocket, potentially enhancing enantioselectivity by creating more defined steric interactions.

Table 1: Examples of Enantioselective Reactions Catalyzed by 1,3-Diamine Systems This table presents data from analogous 1,3-diamine systems to illustrate potential applications.

| Catalyst/Ligand System | Reaction Type | Substrate | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Chiral 1,3-Diamine Derivative + Acid | Mannich Reaction | Ketones + Imines | High | nih.gov |

| Pd / Chiral Diamine | Allylic Amination | Allylic Carbonates | >90% | nih.gov |

Oxidation and Reduction Catalysis

Diamine ligands are widely used to support metal complexes in a variety of oxidation and reduction reactions. They stabilize the metal center in different oxidation states and can influence the redox potential of the complex. While no specific studies report the use of this compound in this context, complexes of other diamines with metals like iron, ruthenium, and copper are known to catalyze such transformations.

The N-H groups of the coordinated diamine can participate in proton-coupled electron transfer (PCET) pathways, which are crucial in many reduction and oxidation processes, including the hydrogenation of polar bonds or the oxidation of substrates. The steric hindrance from the ethyl groups in this compound would likely protect the metal center from unwanted side reactions, such as dimerization, potentially increasing catalyst longevity and selectivity.

Polymerization Processes

Diamines are fundamental building blocks in polymer chemistry, most notably in the synthesis of polyamides like Nylon. wikipedia.org This process typically involves a step-growth polycondensation reaction between a diamine and a dicarboxylic acid. For example, Nylon 6,6 is produced from hexamethylenediamine and adipic acid. wikipedia.org

Conceivably, this compound could be used as a monomer in similar polymerization reactions. The inclusion of its bulky, non-planar structure into a polymer chain would disrupt the crystalline packing that is characteristic of linear polyamides like Nylon. This could lead to the formation of more amorphous polymers with distinct physical properties, such as:

Lower melting points

Increased solubility in organic solvents

Altered mechanical properties (e.g., lower tensile strength but potentially higher elasticity)

In the realm of coordination polymerization, diamine ligands can be used to create catalysts for olefin polymerization. However, this application is less common for simple diamines compared to diimine or bis(imino)pyridine ligands.

Electronic and Spectroscopic Properties of Coordination Compounds

The electronic and spectroscopic properties of metal complexes containing this compound have not been specifically reported. However, the behavior can be predicted based on studies of analogous complexes with ligands like 1,3-diaminopropane (tn).

Coordination of a 1,3-diamine ligand to a transition metal ion, such as Copper(II) or Palladium(II), involves the formation of M-N sigma bonds. researchgate.netresearchgate.net These interactions affect the d-orbital energies of the metal center. In UV-Visible spectroscopy, this is observed as a shift in the d-d transition bands. For a d⁹ metal ion like Cu(II) in a pseudo-octahedral or square pyramidal geometry, coordination of diamine ligands typically results in absorption bands in the visible region (e.g., 500-700 nm), which are responsible for the color of the complex. researchgate.net

The electronic environment, and thus the spectroscopic output, would be influenced by the steric strain imposed by the ethyl groups of this compound. This strain could cause distortions from ideal geometries (e.g., octahedral or square planar), leading to changes in the energies of the d-d transitions.

Infrared (IR) spectroscopy would be a key tool for characterizing such complexes. The coordination of the amine groups to the metal center leads to characteristic shifts in the N-H stretching and bending vibrations. Furthermore, new bands corresponding to the metal-nitrogen (M-N) stretching vibrations would appear in the far-IR region (typically 200-500 cm⁻¹). researchgate.net Studies on copper-diamine complexes have shown a correlation between the energy of the M-N stretching vibration and the electronic d-d band energy, which provides insight into the strength of the metal-ligand bond and the degree of tetragonal distortion in the complex. researchgate.net

Table 2: Predicted Spectroscopic Features for a [M(this compound)₂]ⁿ⁺ Complex This table is illustrative and based on data for analogous 1,3-diamine complexes.

| Spectroscopic Technique | Feature | Predicted Observation | Rationale/Comparison |

|---|---|---|---|

| UV-Visible Spectroscopy | d-d transitions | Broad absorption band in the visible region | Similar to [M(tn)₂]ⁿ⁺ complexes, but the exact wavelength (λ_max) would be sensitive to steric distortion. |

| Infrared Spectroscopy | N-H stretching | Shift to lower wavenumber compared to free ligand | Coordination weakens the N-H bond. |

| Infrared Spectroscopy | M-N stretching | New bands in the far-IR region (200-500 cm⁻¹) | Direct evidence of metal-ligand bond formation. researchgate.net |

| ¹H NMR Spectroscopy | -CH₂- and -NH₂ protons | Shift and broadening of signals | Coordination to a metal center alters the electronic environment of the ligand protons. |

Utilization in Heterocyclic Compound Synthesis

The presence of two amine nucleophiles at the 1 and 3 positions makes this compound a suitable precursor for the synthesis of nitrogen-containing heterocyclic compounds. The spacing of the amine groups is ideal for forming stable six- or seven-membered rings through condensation reactions with appropriate bifunctional electrophiles.

While piperazines are six-membered rings typically synthesized from 1,2-diamines, the 1,3-diamine structure of this compound is perfectly suited for the synthesis of seven-membered diazepine rings. Diazepines and their derivatives are an important class of heterocyclic compounds, with many exhibiting significant pharmacological activity. nih.gov The general method for synthesizing these rings involves the condensation of a 1,3-diamine with a 1,3-dielectrophile, such as a β-dicarbonyl compound.

For instance, the reaction of this compound with a 1,3-diketone like acetylacetone (pentane-2,4-dione) would be expected to yield a substituted 1,4-diazepine ring after cyclization and dehydration. The ethyl group at the C3 position of the diamine would become a substituent on the resulting diazepine ring, influencing its conformation and properties. Various synthetic methods for diazepines and their fused analogs, benzodiazepines, often rely on the condensation of a diamine with carbonyl compounds or other precursors. researchgate.netmdpi.com

| Reactant for this compound | Resulting Heterocyclic Core | Potential Product Description |

|---|---|---|

| Pentane-2,4-dione (Acetylacetone) | Diazepine | A highly substituted dihydrodiazepine, with methyl and ethyl groups imparting steric bulk. |

| Diethyl Malonate | Diazepinone | A diazepine ring containing two ketone functionalities, a potential intermediate for further derivatization. |

| Phosgene or Triphosgene | Cyclic Urea (Tetrahydropyrimidinone) | A six-membered cyclic urea, which can serve as a rigid scaffold in medicinal chemistry. |

Fused ring systems, particularly those containing nitrogen, are cornerstones of many pharmaceutical compounds. Benzodiazepines, for example, are fused systems where a diazepine ring is fused to a benzene ring. nih.govmdpi.com While the synthesis of traditional benzodiazepines requires an ortho-phenylenediamine (a 1,2-aromatic diamine), this compound can be envisioned as a building block for novel fused heterocyclic systems.

This could be achieved by reacting it with a cyclic precursor that contains the necessary electrophilic sites for a condensation and fusion reaction. For example, reaction with a derivative of 2-aminobenzaldehyde could lead to a fused benzodiazepine-like structure. Furthermore, benzodiazepines are themselves valuable intermediates for creating more complex fused systems like triazolo- and oxadiazolo-benzodiazepines. nih.gov The incorporation of the this compound motif would introduce a non-aromatic, substituted ring into such fused architectures, offering a route to three-dimensionally complex molecules.

Precursor for Advanced Organic Materials

The bifunctional nature of this compound allows it to serve as a monomer or a core molecule in the construction of macromolecules such as polymers, dendrimers, and supramolecular assemblies.

Diamines are fundamental monomers in polymer chemistry, particularly for the synthesis of polyamides, polyimides, and polyureas through polycondensation reactions. nih.gov this compound can react with bifunctional carboxylic acids (or their more reactive acyl chloride derivatives) to form polyamides. For example, condensation with a diacyl chloride like terephthaloyl chloride would produce an aromatic-aliphatic polyamide.

The ethyl group on the polymer backbone, originating from the diamine monomer, would play a significant role in determining the polymer's properties. Unlike polymers made from linear diamines like 1,3-diaminopropane, the substituent on this compound would disrupt inter-chain packing and hydrogen bonding. rsc.org This disruption typically leads to increased solubility in organic solvents, a lower melting point, and reduced crystallinity, which can be desirable for improving the processability of high-performance polymers. rsc.org

| Co-monomer | Polymer Type | Potential Property Influence of Ethyl Group |

|---|---|---|

| Adipoyl Chloride | Aliphatic Polyamide | Increases solubility, lowers melting temperature compared to Nylon analogs. |

| Terephthaloyl Chloride | Aromatic-Aliphatic Polyamide | Disrupts chain packing, potentially enhancing processability while maintaining thermal stability. |

| Toluene Diisocyanate (TDI) | Polyurea | Introduces steric hindrance, affecting the morphology and mechanical properties of the resulting elastomer or foam. |

In supramolecular chemistry, diamines can participate in the formation of self-assembling systems through non-covalent interactions like hydrogen bonding. The specific geometry and hydrogen-bonding capabilities of this compound could be exploited to form ordered structures like gels or liquid crystals when mixed with complementary molecules.

Dendrimers are perfectly branched, monodisperse macromolecules with a central core, interior branching layers (generations), and a functionalized surface. nih.gov Diamines are frequently used as the initial core molecule for the synthesis of poly(amidoamine) (PAMAM) dendrimers, one of the most studied dendrimer families. nih.govuokerbala.edu.iq

The synthesis of a PAMAM dendrimer using this compound as the core would follow a divergent approach:

Michael Addition: The two primary amine groups of this compound would react with four equivalents of methyl acrylate in a Michael addition reaction. This would form the generation -0.5 dendrimer, a tetra-ester.

Amidation: The four terminal ester groups would then be amidated with an excess of a diamine (such as ethylenediamine). This step creates the generation 0 (G0) dendrimer, which would have four primary amine groups on its surface, ready for the next generation of growth. kirj.eeresearchgate.net

Application in Total Synthesis and Analog Derivatization

The 1,3-diamine motif is a key structural feature in numerous natural products and biologically active molecules. researchgate.net Consequently, synthetic routes to access this functionality are of great interest. While specific documented uses of this compound in the total synthesis of a complex natural product are not prevalent in the literature, its structure makes it a useful synthon for creating analogs of known compounds.

In medicinal chemistry, modifying a lead compound by introducing alkyl groups can enhance its metabolic stability or improve its binding affinity to a biological target. By using this compound in place of a simpler diamine like 1,3-diaminopropane, chemists can readily introduce an ethyl group into the final structure.

Furthermore, chiral 1,3-diamines are valuable as organocatalysts or as ligands for metal catalysts in asymmetric synthesis. acs.org Although this compound is achiral, its derivatives could be resolved or synthesized in an enantiopure form to serve these roles. The steric bulk provided by the ethyl group could play a crucial role in controlling the stereochemical outcome of a catalyzed reaction.

Intermediate in the Synthesis of Complex Organic Molecules

The utility of a chemical compound as an intermediate in the synthesis of more complex molecules is a critical aspect of its application in organic chemistry. While 1,3-diamines, as a class of compounds, are widely recognized for their role as versatile building blocks in the synthesis of natural products, pharmaceuticals, and chiral ligands, specific and detailed information regarding the role of this compound as a synthetic intermediate is limited in publicly accessible scientific literature and patent databases.

General literature on 1,3-diamines highlights their importance as key structural motifs in a variety of biologically active compounds. The two amine functionalities provide reactive sites for the construction of heterocyclic rings and for linking different molecular fragments. However, specific examples detailing the synthetic pathways where this compound serves as a precursor to a more complex molecule are not extensively documented.

A patent for aryl nitrogen-containing bicyclic compounds, which are described as kinase inhibitors, lists this compound among the chemical compounds related to the invention. nih.gov This suggests a potential role for this diamine as a starting material or an intermediate in the synthesis of these complex heterocyclic structures. Kinase inhibitors are a significant class of therapeutic agents, and their synthesis often involves the use of bifunctional building blocks like diamines to construct the core scaffold of the molecule. The patent, however, does not provide explicit details or reaction schemes that illustrate the precise manner in which this compound is utilized in the synthetic process.

Further searches for scientific articles or patents that explicitly outline the use of this compound as an intermediate in the synthesis of complex organic molecules have not yielded specific examples or detailed research findings. The available information is generally broad, focusing on the wider category of 1,3-diamines rather than this specific compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. omicsonline.orgresearchgate.net By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule. For this compound, both one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments are employed for a complete structural assignment. omicsonline.orgweebly.com

The structure of this compound features several distinct proton (¹H) and carbon (¹³C) environments. The chemical shifts (δ) are influenced by the electron density around the nucleus, with electronegative atoms like nitrogen causing a downfield shift (to higher ppm values) for adjacent protons and carbons. libretexts.orglibretexts.org

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different proton environments and their neighboring protons through spin-spin coupling. The hydrogens attached to nitrogen often appear as a broad signal that can exchange with deuterium oxide (D₂O). libretexts.org The protons on carbons directly bonded to a nitrogen atom typically appear in the 2.3-3.0 ppm range. libretexts.org

¹³C NMR Spectroscopy: The carbon NMR spectrum indicates the number of unique carbon environments in the molecule. The presence of the amino groups significantly influences the chemical shifts of the carbons to which they are attached. Based on the structure of this compound, five distinct carbon signals are expected due to molecular symmetry.

The following table outlines the predicted ¹H and ¹³C NMR chemical shift assignments for this compound.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted Multiplicity | Predicted ¹³C Chemical Shift (ppm) |

| C1 (CH₂) | ~2.7 | Triplet (t) | ~45 |

| C2 (CH₂) | ~1.5 | Quartet (q) | ~30 |

| C3 (C) | - | - | ~55 |

| C4 (CH₂) | ~1.4 | Quartet (q) | ~35 |

| C5 (CH₃) | ~0.9 | Triplet (t) | ~8 |

| C1' (CH₂) | ~1.4 | Quartet (q) | ~35 |

| C2' (CH₃) | ~0.9 | Triplet (t) | ~8 |

| 1-NH₂ | ~1.5 (broad) | Singlet (s) | - |

| 3-NH₂ | ~1.3 (broad) | Singlet (s) | - |

Note: Predicted values are based on standard chemical shift ranges for aliphatic amines and alkanes. Actual experimental values may vary depending on the solvent and other experimental conditions.

While 1D NMR provides fundamental information, 2D NMR techniques are crucial for unambiguously assigning the complex spectra of molecules like this compound by revealing correlations between different nuclei. omicsonline.orgyoutube.com

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms (²JHH or ³JHH coupling). sdsu.edu For this compound, COSY would show cross-peaks between the protons on C1 and C2, and between the protons on C4 and C5, confirming the connectivity within the ethyl and aminoethyl fragments.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (¹JCH coupling). sdsu.eduresearchgate.net It is invaluable for definitively assigning each proton signal to its corresponding carbon atom in the molecular skeleton. For instance, the proton signal at ~2.7 ppm would show a cross-peak with the carbon signal at ~45 ppm, confirming their direct bond at the C1 position.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons over two or three bonds (²JCH and ³JCH coupling), which helps to piece together the entire carbon framework. youtube.comscience.gov For example, the methyl protons at C5 (~0.9 ppm) would show correlations to the quaternary carbon at C3 and the methylene carbon at C4, establishing the connection of the ethyl group to the central carbon atom.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space, regardless of whether they are connected through bonds. researchgate.netscience.gov For a flexible molecule like this compound, NOESY can provide insights into preferred conformations in solution by showing correlations between protons on different side chains that may come into close proximity.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. nih.gov It is used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing fragmentation patterns.

HRMS is capable of measuring the m/z ratio to a very high degree of accuracy (typically to four or more decimal places). This precision allows for the determination of the exact elemental formula of a molecule. For this compound, the molecular formula is C₇H₁₈N₂. nih.gov HRMS can distinguish this formula from other combinations of atoms that might have the same nominal mass.

Molecular Formula: C₇H₁₈N₂

Monoisotopic Mass: 130.146998 g/mol nih.gov

Confirmation of this exact mass by HRMS provides strong evidence for the elemental composition of the parent molecule.

Tandem mass spectrometry (MS/MS) is a powerful technique where ions of a specific m/z (precursor ions) are selected, fragmented, and then the resulting fragment ions (product ions) are analyzed. wikipedia.orgnationalmaglab.org This process provides detailed structural information by revealing how the molecule breaks apart.

For aliphatic amines, a characteristic fragmentation pathway is alpha-cleavage , which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. youtube.com In the case of this compound, the molecular ion ([M]⁺˙ at m/z 130) can undergo alpha-cleavage at several positions.

Key predicted fragmentations include:

Loss of an ethyl group: Cleavage of the C3-C4 bond would result in a fragment ion by losing a C₂H₅ radical, leading to a significant peak at m/z 101.

Cleavage of the C2-C3 bond: This fragmentation would lead to the formation of a stable iminium ion.

Loss of an aminomethyl radical: Cleavage can also occur adjacent to the other nitrogen atom.

The specific pattern of product ions generated in an MS/MS experiment serves as a structural fingerprint, allowing for the differentiation of isomers and the confirmation of the proposed connectivity. unt.edu

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify the functional groups present in a molecule. Both methods probe the vibrations of molecular bonds, but they are governed by different selection rules.

For this compound, the key functional groups are the primary amine (—NH₂) and the alkane C-H bonds.

N-H Vibrations: Primary amines (R-NH₂) typically show two distinct stretching bands in the 3300-3500 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretches. libretexts.orgorgchemboulder.com A strong N-H bending (scissoring) vibration is also observed around 1580-1650 cm⁻¹. orgchemboulder.com A broad N-H wagging band may appear in the 650-900 cm⁻¹ range. libretexts.orglibretexts.org

C-H Vibrations: The molecule contains numerous C-H bonds within its ethyl and pentane backbone. Strong C-H stretching vibrations from the CH₂, and CH₃ groups are expected in the 2850-3000 cm⁻¹ region. docbrown.info C-H bending vibrations for CH₂ and CH₃ groups typically appear in the 1350-1470 cm⁻¹ range. docbrown.info

C-N Vibrations: The C-N stretching vibration for aliphatic amines is typically found in the 1020-1250 cm⁻¹ region as a medium to weak band. libretexts.orgorgchemboulder.com

The following table summarizes the characteristic vibrational frequencies expected for this compound.

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) (IR) | Expected Frequency Range (cm⁻¹) (Raman) | Intensity |

| Asymmetric & Symmetric Stretch | N-H (Amine) | 3300 - 3500 (two bands) | 3300 - 3500 (two bands) | Medium |

| Stretch | C-H (Alkane) | 2850 - 3000 | 2850 - 3000 | Strong |

| Scissoring (Bend) | N-H (Amine) | 1580 - 1650 | Weak / Inactive | Medium to Strong |

| Bend | C-H (Alkane) | 1350 - 1470 | 1350 - 1470 | Medium |

| Stretch | C-N (Amine) | 1020 - 1250 | 1020 - 1250 | Weak to Medium |

| Wag | N-H (Amine) | 650 - 900 | Weak / Inactive | Broad, Medium |

X-ray Crystallography for Solid-State Structure Determination of this compound Salts and Derivatives

The process involves irradiating a single crystal of a substance with a focused beam of X-rays. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the atomic positions can be determined. Due to the basic nature of the amino groups in this compound, it readily forms salts with various acids. These salts often exhibit a higher propensity for crystallization compared to the free diamine, making them ideal candidates for single-crystal X-ray diffraction studies.

While specific crystallographic data for salts of this compound are not prominently available in the published literature, the principles of their structural analysis can be understood by examining the crystal structures of salts of similar short-chain alkyl diamines. For instance, the crystal structures of ethylenediamine (B42938) dihydrochloride and a zinc(II) complex of 1,3-diaminopropane have been successfully determined, revealing key structural features. nih.gov In the case of ethylenediamine dihydrochloride, the molecule adopts a trans conformation and is linked by N—H--Cl hydrogen bonds.

The data obtained from such analyses are typically presented in a standardized format, including the crystal system, space group, and unit cell dimensions. Below is a representative table illustrating the type of crystallographic data that would be obtained for salts of short-chain diamines.

| Parameter | Representative Value (Ethylenediamine Dihydrochloride) | Representative Value (Zinc(II) 1,3-diaminopropane complex) nih.gov |

| Chemical Formula | C2H10Cl2N2 | C22H28N6O8Zn |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P21/c | Not specified |

| a (Å) | 4.44 | 14.3933 |

| b (Å) | 6.88 | 11.0261 |

| c (Å) | 9.97 | 8.2453 |

| α (°) | 90 | 90 |

| β (°) | 92 | 105.119 |

| γ (°) | 90 | 90 |

| Volume (ų) | Not specified | 1263.3 |

| Z | Not specified | 2 |

Chromatographic Techniques for Purity Assessment and Separation (e.g., GC, HPLC)

Chromatographic methods are fundamental for the separation, identification, and quantification of chemical compounds within a mixture, making them indispensable for assessing the purity of this compound and its derivatives. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the most commonly employed techniques for the analysis of aliphatic amines. thermofisher.comhelsinki.fi

Gas Chromatography (GC) is particularly suitable for volatile and thermally stable compounds. For the analysis of aliphatic diamines like this compound, which may exhibit high polarity and a tendency to tail on standard nonpolar columns, derivatization is often a necessary step. Derivatization with reagents such as ethylchloroformate (ECF) can increase the volatility and reduce the polarity of the analytes, leading to improved peak shape and separation efficiency. researchgate.net The separation is achieved based on the differential partitioning of the analytes between a stationary phase within the GC column and a mobile gas phase. A flame ionization detector (FID) or a mass spectrometer (MS) is commonly used for detection.

High-Performance Liquid Chromatography (HPLC) is a versatile technique that separates compounds based on their differential interactions with a stationary phase (the column) and a liquid mobile phase. For aliphatic amines, which lack a strong chromophore, UV detection can be challenging. Therefore, pre-column derivatization with a UV-active or fluorescent tag is a common strategy. thermofisher.comsigmaaldrich.com Reagents such as o-phthalaldehyde (OPA), 9-fluorenylmethyl chloroformate (FMOC-Cl), or dansyl chloride are frequently used to enhance detectability. thermofisher.comoeno-one.eu Reversed-phase HPLC, using a nonpolar stationary phase (like C18) and a polar mobile phase, is a widely adopted method for the separation of these derivatives. sigmaaldrich.com

The selection of the appropriate chromatographic technique and conditions depends on the specific properties of the compound and the analytical objective, whether it is for purity determination or for the separation of a complex mixture.

Below is a table summarizing typical chromatographic conditions that could be adapted for the analysis of short-chain aliphatic diamines.

| Technique | Column | Mobile Phase/Carrier Gas | Derivatization Reagent | Detector |

| GC | Capillary column (e.g., HP-INNOWax) nih.gov | Helium or Hydrogen | Ethylchloroformate (ECF) researchgate.net | FID or MS |

| HPLC | Reversed-phase C18 | Acetonitrile/Water or Methanol/Water gradient researchgate.net | o-Phthalaldehyde (OPA) or 9-Fluorenylmethyl chloroformate (FMOC-Cl) thermofisher.com | UV or Fluorescence |

This table provides examples of typical conditions used for the analysis of aliphatic amines and serves as a guide for developing a method for this compound, for which specific published methods are not widely available.

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are essential for understanding the electronic properties of a molecule, which in turn dictate its reactivity and interactions.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. For this compound, DFT calculations would typically be employed to determine its optimized molecular geometry, bond lengths, bond angles, and dihedral angles in the ground state. These calculations would also yield important energetic properties such as the total electronic energy, which is a measure of the molecule's stability.

Hypothetical Data Table for DFT Ground State Properties of this compound This table is illustrative and not based on actual published data.

| Property | Calculated Value | Units |

| Total Electronic Energy | Value | Hartrees |

| Dipole Moment | Value | Debye |

| C1-N1 Bond Length | Value | Ångströms (Å) |

| C3-N2 Bond Length | Value | Ångströms (Å) |

| C2-C3-C4 Bond Angle | Value | Degrees (°) |

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.

Hypothetical Data Table for FMO Analysis of this compound This table is illustrative and not based on actual published data.

| Molecular Orbital | Energy | Units |

| HOMO | Value | Electron Volts (eV) |

| LUMO | Value | Electron Volts (eV) |

| HOMO-LUMO Gap | Value | Electron Volts (eV) |

Electrostatic Potential Mapping

An electrostatic potential (ESP) map illustrates the charge distribution within a molecule. It is a valuable tool for predicting how a molecule will interact with other charged species. For this compound, the ESP map would likely show regions of negative potential (electron-rich) around the nitrogen atoms of the amine groups, indicating their propensity to act as nucleophiles or hydrogen bond acceptors.

Development of Novel and Sustainable Synthetic Methodologies

The future synthesis of this compound and its derivatives is expected to move towards more sustainable and efficient methodologies, departing from traditional petrochemical routes. researchgate.netasm.org

Bio-based Production: A significant future avenue is the development of biosynthetic pathways to produce this compound or its precursors from renewable feedstocks. researchgate.netrsc.org Research into engineered microorganisms, such as Escherichia coli or Corynebacterium glutamicum, has already demonstrated the successful production of various aliphatic diamines like 1,4-diaminobutane and 1,5-diaminopentane. researchgate.netasm.org Similar metabolic engineering strategies could be envisioned for the synthesis of more complex, branched-chain diamines. rsc.orgnih.gov This approach aligns with the growing demand for bio-based polymers and chemicals, reducing reliance on fossil fuels. researchgate.net

Green Chemistry Approaches: The principles of green chemistry will likely guide the development of new synthetic routes. This includes the use of environmentally benign solvents, catalysts, and reagents. For instance, methoxycarbonylation using dimethyl carbonate, a non-toxic reagent, presents a greener alternative to phosgene-based reactions for producing carbamates from diamines. wiley.com Furthermore, catalytic routes that minimize waste and energy consumption, such as direct amination of diols or reductive amination of dicarbonyl compounds, are promising areas for exploration. researchgate.net The development of non-isocyanate routes to polyurethanes, using diamines and cyclic carbonates, is another sustainable approach where this compound could find application. bohrium.com

| Sustainable Synthesis Strategy | Potential Application to this compound | Key Advantages |

| Microbial Fermentation | Engineering of metabolic pathways in microorganisms to produce the diamine or its precursors from sugars or biomass. researchgate.netrsc.orgnih.gov | Use of renewable feedstocks, potential for lower energy consumption, reduced hazardous waste. asm.org |

| Enzymatic Catalysis | Use of specific enzymes like transaminases for the stereoselective synthesis of the chiral diamine. rsc.org | High selectivity and enantioselectivity, mild reaction conditions. |

| Flow Chemistry | Continuous flow synthesis for improved safety, efficiency, and scalability of amination reactions. | Enhanced process control, higher yields, safer handling of reactive intermediates. |

| Non-Isocyanate Polyurethane Synthesis | Reaction with bio-based cyclic carbonates to form sustainable poly(hydroxy)urethanes. bohrium.com | Avoidance of toxic isocyanate precursors, potential for creating recyclable polymers. |

Expansion of Catalytic Applications and Ligand Design Principles

The structural characteristics of this compound, particularly its chirality and the presence of two nucleophilic nitrogen atoms, make it a highly attractive candidate for applications in catalysis, especially as a ligand in asymmetric synthesis. rsc.orgrsc.org

Asymmetric Catalysis: Chiral diamines are privileged ligands for a wide range of metal-catalyzed asymmetric reactions. mdpi.comchemrxiv.orgajchem-b.com Future research could explore this compound as a ligand for transition metals like ruthenium, rhodium, iridium, and palladium in reactions such as:

Asymmetric Hydrogenation: Creating chiral alcohols and amines, which are valuable building blocks for pharmaceuticals. ajchem-b.comacs.org

Asymmetric Transfer Hydrogenation: A practical method for the reduction of ketones and imines. ajchem-b.comacs.org

Asymmetric Suzuki-Miyaura Coupling: For the synthesis of axially chiral biaryls. chinesechemsoc.org

Asymmetric Aldol Reactions: As a component of primary-tertiary diamine catalysts for forming carbon-carbon bonds with high stereocontrol. acs.org

Organocatalysis: Beyond metal catalysis, chiral diamines can function as organocatalysts, promoting reactions without the need for metals. acs.orgrsc.org This is a rapidly growing field, and this compound could be investigated for its efficacy in various organocatalytic transformations.

Ligand Design Principles: The flexible ethylpentane backbone of the molecule allows for conformational adaptability, which can be both an advantage and a challenge in ligand design. montclair.edursc.org Future work could focus on incorporating the this compound motif into more rigid structures, such as macrocycles or polymeric backbones, to enhance catalytic activity and selectivity. acs.orgresearchgate.net Supramolecular strategies, like incorporating crown ethers to modulate the catalytic environment, also represent a novel design principle that could be applied. chinesechemsoc.org

| Catalytic System | Potential Role of this compound | Target Reactions |

| Ruthenium/Rhodium-Diamine Complexes | Chiral ligand for asymmetric hydrogenation and transfer hydrogenation. ajchem-b.com | Synthesis of chiral alcohols and amines. |

| Palladium-Diamine Complexes | Chiral ligand for cross-coupling reactions. chinesechemsoc.org | Synthesis of axially chiral biaryls. |

| Iridium-Diamine Complexes | Ligand for asymmetric ring-opening of azabicycles. rsc.org | Synthesis of complex chiral diamines. |

| Copper-Diamine Complexes | Chiral catalyst for Henry reactions. researchgate.net | Synthesis of β-hydroxy nitroalkanes. |

| Diamine-Brønsted Acid Conjugates | Organocatalyst for direct aldol reactions. acs.org | Enantioselective C-C bond formation. |

Integration into Advanced Materials Science and Nanotechnology

Diamines are fundamental building blocks for a wide array of polymers and advanced materials. asm.orgmdpi.com The unique structure of this compound could impart novel properties to these materials.

High-Performance Polymers: As a diamine monomer, it could be integrated into polyamides and polyimides. researchgate.netmdpi.com The ethyl group and the specific chain length could influence properties such as thermal stability, solubility, and mechanical flexibility. mdpi.comresearchgate.net Its use in modifying epoxy resins could also be explored to enhance toughness and impact strength, particularly for cryogenic applications. researchgate.net

Nanomaterials and Functional Surfaces: The amine groups of this compound can be used to functionalize nanomaterials, altering their properties and enabling new applications. sigmaaldrich.comannexpublishers.com

Graphene and Carbon Nanotubes: Functionalization could improve the dispersion of these materials in polymer matrices or create active sites for sensing and catalysis. sigmaaldrich.comfrontiersin.org

Metal-Organic Frameworks (MOFs): Post-synthetic modification of MOFs with this compound could introduce chiral recognition sites or enhance gas sorption properties, particularly for CO2 capture. rsc.orgresearchgate.net

Nanoparticle Stabilization: It could act as a capping agent to stabilize metal nanoparticles, preventing agglomeration and controlling their catalytic activity. mdpi.com

Molecular Machines: A frontier research area involves integrating molecular motors into crystalline frameworks like covalent organic frameworks (COFs). Diamine-based motors have been designed to perform light-driven motions, and the structure of this compound could be adapted for such futuristic applications. researchgate.net

In-depth Theoretical Predictions and Experimental Validation

Computational chemistry offers powerful tools to predict the behavior of molecules like this compound before engaging in extensive experimental work. rti.orgnih.gov

Conformational Analysis: Theoretical methods such as Density Functional Theory (DFT) and molecular mechanics can be used to study the conformational landscape of this compound. rti.orgcdnsciencepub.combeilstein-journals.org Understanding the relative energies of its different conformers is crucial for predicting its behavior as a ligand and its ability to form stable chelate rings with metal ions. cdnsciencepub.comuq.edu.au

Predicting Reactivity and Properties: Computational models can predict key properties like proton affinity (basicity), which is fundamental to its role in catalysis and as a curing agent. rti.org Furthermore, theoretical studies can model the interaction of the diamine with metal centers, helping to design more effective catalysts and predict their stereochemical outcomes. rsc.orgnih.gov The stability of potential isomers of its metal complexes can also be computationally assessed. nih.gov

Synergy with Experiment: A key future perspective is the close integration of theoretical predictions with experimental validation. For example, computational screening could identify the most promising transition metals for catalysis with this ligand, which could then be synthesized and tested in the lab. Spectroscopic data from experimental complexes could, in turn, be used to refine and validate the theoretical models. rsc.org

Interdisciplinary Research with Biological and Environmental Sciences

Excluding clinical applications, the structural motifs present in this compound suggest intriguing possibilities at the intersection of chemistry, biology, and environmental science.

Biological Probes and Interactions: Polyamines and their derivatives are known to interact with biological macromolecules like DNA and enzymes. acs.orgcapes.gov.br While not for therapeutic use, fluorescently-labeled derivatives of this compound could be synthesized and used as chemical probes to study these interactions. Guanylated derivatives of diamines have shown a range of biological properties, and exploring the synthesis and properties of guanylated this compound could be a fruitful research area. acs.org

Environmental Applications:

CO2 Capture: Amine-based materials are leading candidates for capturing carbon dioxide from flue gas and the atmosphere. rsc.orgmdpi.com this compound could be used to functionalize porous materials like MOFs or silica to create sorbents for CO2. rsc.orgresearchgate.net The specific structure of the diamine could influence the efficiency and kinetics of CO2 absorption and desorption. mdpi.com

Environmental Remediation: Diamine-functionalized nanomaterials have been developed for the removal of heavy metal ions from water through chelation. sigmaaldrich.com The chelating properties of this compound with various metal pollutants could be investigated, potentially leading to new materials for environmental cleanup. mdpi.commdpi.com

This interdisciplinary approach ensures that fundamental chemical research on this compound can be directed toward solving pressing challenges in related scientific fields.

Theoretical and Computational Studies of 3 Ethylpentane 1,3 Diamine

Surfactant Production

The patent describes the use of 1,3-diamines, including "1,3-diamino-3-ethylpentane," to form addition salts with fatty acids. google.com These salts are described as capillary-active agents with valuable wetting, foaming, and emulsifying properties, suggesting potential use in the formulation of detergents, emulsifiers, or flotation agents. google.com

Analytical Methods

Specific analytical methods for the detection and quantification of 3-Ethylpentane-1,3-diamine have not been published. General analytical techniques for amines would be applicable, including:

Gas Chromatography (GC): Suitable for volatile amines, often coupled with a mass spectrometer (GC-MS) for identification.

High-Performance Liquid Chromatography (HPLC): Can be used for less volatile amines or for samples in a liquid matrix, often requiring derivatization for UV detection.

Titration: Acid-base titration could be used to determine the concentration in a pure sample.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.